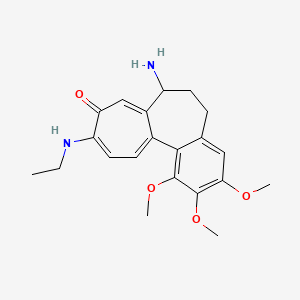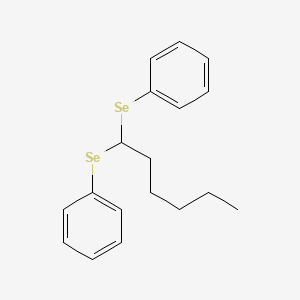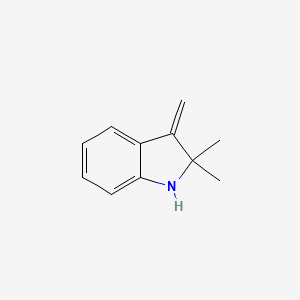![molecular formula C14H16N2O4S B14484539 2-[(2-Carboxyethyl)sulfanyl]-L-tryptophan CAS No. 64145-68-2](/img/structure/B14484539.png)
2-[(2-Carboxyethyl)sulfanyl]-L-tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Carboxyethyl)sulfanyl]-L-tryptophan is a compound that features a tryptophan backbone with a carboxyethylsulfanyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Carboxyethyl)sulfanyl]-L-tryptophan typically involves the introduction of the carboxyethylsulfanyl group to the L-tryptophan molecule. This can be achieved through various synthetic routes, including:
Nucleophilic Substitution: This method involves the substitution of a leaving group on the L-tryptophan molecule with a carboxyethylsulfanyl group.
Thiol-Ene Reaction:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Reactors: Using batch reactors to control reaction conditions such as temperature, pressure, and reactant concentrations.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Carboxyethyl)sulfanyl]-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxyethyl group can be reduced to form alcohols.
Substitution: The sulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(2-Carboxyethyl)sulfanyl]-L-tryptophan has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(2-Carboxyethyl)sulfanyl]-L-tryptophan involves its interaction with various molecular targets and pathways. The carboxyethylsulfanyl group can interact with enzymes and proteins, potentially modulating their activity. This compound may also participate in redox reactions, contributing to its antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
2-[(2-Carboxyethyl)sulfanylthiocarbonyl]-sulfanylpropanoic acid: A compound with a similar sulfanyl group but different backbone structure.
S-(2-succinyl)-L-cysteine: Another compound with a carboxyethylsulfanyl group but attached to a cysteine backbone.
Uniqueness
2-[(2-Carboxyethyl)sulfanyl]-L-tryptophan is unique due to its tryptophan backbone, which imparts distinct biochemical properties compared to other similar compounds
Properties
CAS No. |
64145-68-2 |
|---|---|
Molecular Formula |
C14H16N2O4S |
Molecular Weight |
308.35 g/mol |
IUPAC Name |
(2S)-2-amino-3-[2-(2-carboxyethylsulfanyl)-1H-indol-3-yl]propanoic acid |
InChI |
InChI=1S/C14H16N2O4S/c15-10(14(19)20)7-9-8-3-1-2-4-11(8)16-13(9)21-6-5-12(17)18/h1-4,10,16H,5-7,15H2,(H,17,18)(H,19,20)/t10-/m0/s1 |
InChI Key |
JUTRBXJHNVRXSY-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C(N2)SCCC(=O)O)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)SCCC(=O)O)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Phenyl-2-[(prop-2-yn-1-yl)oxy]-1,3-dioxolane](/img/structure/B14484459.png)
![4-[(4-Chlorophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14484462.png)
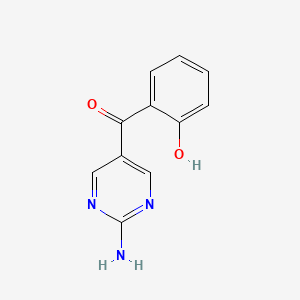
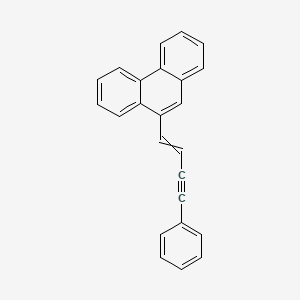

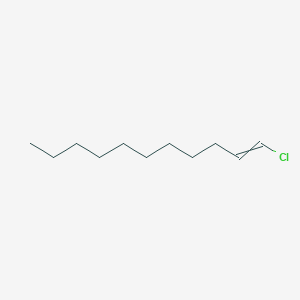
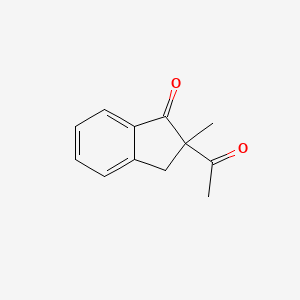
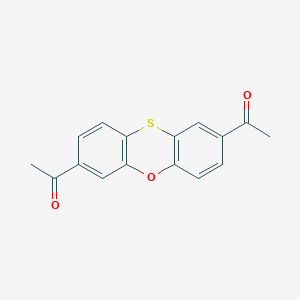
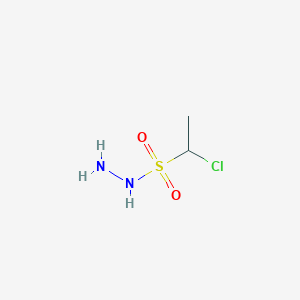
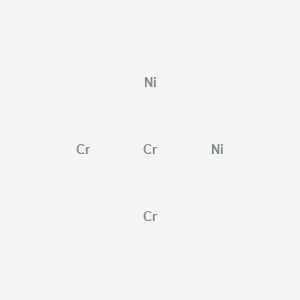
![4-Butyl-3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carbaldehyde](/img/structure/B14484506.png)
